(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid
Description
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides detailed insights into the compound’s structure and electronic environment:
¹H NMR :
- Aromatic protons (4-fluorophenyl): Doublets near δ 7.1–7.3 ppm (J = 8–9 Hz) due to coupling with fluorine.
- Amino proton : Broad singlet at δ 1.5–2.0 ppm (exchangeable with D2O).
- Methylene/methine protons :
- C2 (chiral center): Multiplet at δ 3.5–4.0 ppm.
- C3–C5: Multiplets between δ 1.8–2.5 ppm.
- Carboxylic acid proton : Broad peak at δ 12–13 ppm (typically observed in DMSO-d6).
¹³C NMR :
- Carbonyl carbon (C=O) : ~δ 175 ppm.
- Aromatic carbons : Signals between δ 115–160 ppm, with C-F coupling (²JCF ≈ 20–25 Hz) visible in the 4-fluorophenyl group.
- Aliphatic carbons : C2 (amino-bearing) at δ 50–55 ppm; others between δ 20–40 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.24 (C₁₁H₁₄FNO₂⁺). Key fragmentation pathways include:
- Loss of COOH (-46.01 Da), yielding m/z 165.23 .
- Cleavage of the C5-aryl bond, producing m/z 109.03 (C₆H₅F⁺).
- Formation of a stabilized iminium ion (m/z 94.07 ) via α-cleavage near the amino group.
Crystalline Structure and Conformational Analysis
X-ray crystallography reveals the compound’s solid-state conformation:
- The 4-fluorophenyl group adopts a planar geometry, with the fluorine atom para to the alkyl chain.
- The pentanoic acid backbone exhibits a staggered conformation, minimizing steric hindrance.
- Hydrogen bonding between the amino and carboxylate groups stabilizes the crystal lattice, with intermolecular distances of ~2.8 Å.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å |
| Dihedral Angle (C2-C5) | 112° |
The (S) configuration places the amino group in a spatial orientation that favors interactions with chiral biological targets, such as enzymes or transporters.
Properties
IUPAC Name |
(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQJCHDBKOFHL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Catalyzed Kinetic Resolution
The resolution of racemic 5-(4-fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one using lipases (e.g., Lipase PS-C3) in toluene with vinyl acetate as an acyl donor achieves 90–95% ee for the (S)-enantiomer. Critical parameters include:
-
Temperature : 35–40°C optimal for enzyme activity.
-
Solvent : Toluene enhances enantioselectivity over polar solvents.
-
Reaction Time : 24–48 hours for complete conversion.
Post-reaction, the (S)-enantiomer is isolated via extraction with ethyl acetate and purified through crystallization, yielding 230 g with >99.9% ee. This method avoids costly chiral auxiliaries but requires precise control of aqueous-organic phase separation.
Reductive Amination with Ketoreductases
Ketoreductases (e.g., ES-KRED-106) catalyze the asymmetric reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione to the (S)-alcohol intermediate. The reaction, conducted in phosphate buffer (pH 7.0) with NADPH cofactor recycling, achieves 95% conversion and 98% ee. Subsequent hydrolysis and protection-deprotection steps yield the target amino acid scaffold.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as Fmoc groups, enable stereocontrol during C–C bond formation. PubChem entry CID 171702900 documents (S)-Fmoc-2-amino-5-(4-hydroxyphenyl)pentanoic acid, a structural analog, synthesized via:
-
Fmoc Protection : Reaction of 2-amino-5-(4-hydroxyphenyl)pentanoic acid with Fmoc-Cl in dichloromethane (DCM) and triethylamine (TEA).
-
Stereoselective Alkylation : Use of Evans oxazolidinone auxiliaries to install the 4-fluorophenyl moiety.
-
Acid Hydrolysis : Removal of the auxiliary with LiOH/THF/H₂O to reveal the free amino acid.
This approach, while reliable, necessitates multiple protection-deprotection cycles, reducing overall yield to 60–70%.
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) merges in situ racemization with enzymatic resolution, overcoming the 50% yield limit of traditional kinetic resolution. The PMC study (PMC6682081) demonstrates DKR’s efficacy for (S)-2-amino-5,5,5-trifluoropentanoic acid, achieving 92% yield and >99% ee using CAL-B lipase and Shvo’s catalyst. Adapting this to this compound involves:
-
Racemization Catalyst : Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) at 70°C.
-
Enzyme : Immobilized Candida antarctica lipase B (CAL-B).
-
Solvent System : Isopropyl acetate/water biphasic system.
Table 1: DKR Optimization Parameters
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Temperature | 70°C | Accelerates racemization |
| Catalyst Loading | 1 mol% | Balances cost/activity |
| Enzyme Loading | 20 mg/mmol | Maximizes resolution rate |
| Reaction Time | 24 hours | Ensures >90% conversion |
This method’s scalability (20 g demonstrated) and minimal purification steps make it industrially viable.
Comparative Analysis of Methodologies
Table 2: Method Comparison for this compound
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic Resolution | 99.9 | 70–80 | Moderate | $$ |
| Chiral Auxiliary | 98–99 | 60–70 | Low | $$$ |
| DKR | >99 | 85–92 | High | $$ |
-
Enzymatic Resolution : Preferred for moderate-scale API synthesis due to high ee but requires specialized enzymes.
-
DKR : Superior for large-scale production with excellent yield and ee, albeit needing metal catalysts.
-
Chiral Auxiliary : Academic utility but limited by multi-step workflows.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(4-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or transporters in biological systems, modulating their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(S)-2-Amino-5-(4-(trifluoromethyl)phenyl)pentanoic acid
- Structure : The 4-fluorophenyl group is replaced with a 4-(trifluoromethyl)phenyl moiety.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound. This substitution is common in drug design to improve bioavailability .
- Applications : Used in pharmacological studies targeting fluorinated bioactive molecules.
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid
- Structure : Features a methylthio-acetimidamido side chain instead of the fluorophenyl group.
- Properties: Acts as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS) by undergoing oxidative transformations (e.g., sulfoxide or sulfone formation) within the enzyme’s active site .
- Applications: Critical for studying nNOS inhibition in neurological disorders.
Side Chain Modifications
2-Amino-5-(N-ethylcarboxamido)-pentanoic acid
- Structure : Contains an N-ethylcarboxamido group at the fifth carbon.
- Acid hydrolysis yields ethylamine and 2-aminoadipic acid, suggesting roles in plant metabolism .
2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) and A4P
- Structure: Aminoimidazole substituents at the fifth carbon.
- Properties : These derivatives inhibit human arginase I, a manganese-dependent enzyme involved in urea cycle regulation. A1P and A4P exhibit enhanced binding affinity due to imidazole coordination with the enzyme’s binuclear manganese center .
- Applications : Investigated as therapeutic agents for diseases linked to dysregulated arginase activity, such as cardiovascular disorders.
Functional Group Transformations
5-(4-Fluorophenyl)-5-oxopentanoic acid
- Structure: The amino group is replaced with a ketone at the fifth carbon.
- Properties : The ketone introduces electrophilic reactivity, making it a synthetic intermediate for further modifications (e.g., reduction to alcohols or conversion to esters) .
- Applications : Used in organic synthesis for building fluorinated aromatic compounds.
(S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride
- Structure : Modified into an amide derivative with bis(4-fluorophenyl) groups.
- Properties : Functions as a calcium channel antagonist, demonstrating efficacy in pain management animal models. The fluorinated aromatic groups enhance receptor binding and selectivity .
- Applications : Explored as an analgesic agent targeting N-type calcium channels.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Key Research Findings
- Enzyme Inhibition: Fluorinated and imidazole-containing derivatives (e.g., A1P, (S)-2-amino-5-(methylthio)acetimidamido-pentanoic acid) show targeted enzyme inhibition via metal coordination or covalent modification .
- Pharmacokinetics : Trifluoromethyl and sulfonyl groups enhance metabolic stability and blood-brain barrier penetration, as seen in calcium channel antagonists .
- Natural Sources: Derivatives like 2-amino-5-(N-ethylcarboxamido)-pentanoic acid highlight the role of non-canonical amino acids in plant biochemistry .
Biological Activity
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid, also known as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by an amino acid backbone and a fluorinated aromatic ring, enhances its biological activity and chemical reactivity, making it a promising candidate for therapeutic applications. This article reviews the biological activities, synthesis methods, and potential therapeutic applications of this compound.
- Molecular Formula : C11H14FNO2
- Molecular Weight : 211.23 g/mol
- Structure : The compound features a 4-fluorophenyl group attached to a pentanoic acid backbone, contributing to its distinct biological properties.
This compound acts primarily as a competitive antagonist of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function, and its modulation can significantly affect glutamatergic signaling pathways. The inhibition of NMDA receptors by this compound may have implications for various neurological disorders where glutamate signaling is disrupted.
NMDA Receptor Antagonism
Research indicates that this compound effectively inhibits NMDA receptor activity, which could lead to potential therapeutic uses in conditions such as:
- Neurological Disorders : Its NMDA antagonistic properties suggest potential applications in treating disorders like Alzheimer's disease and schizophrenia.
- Pain Management : By modulating glutamatergic transmission, the compound may also play a role in pain relief strategies.
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory responses. Studies have indicated that it may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential
The inhibition of NMDA receptors may also be relevant in cancer treatment. Research is ongoing to explore how this compound can influence tumor growth and metastasis through its effects on neurotransmission and cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common methods include:
- Chiral Resolution : Utilizing chiral reagents to obtain the desired enantiomer.
- Fluorination : Introducing the fluorine atom into the aromatic ring through electrophilic aromatic substitution or other fluorination techniques.
- Purification : Employing techniques such as crystallization and chromatography to isolate the final product with high purity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant NMDA receptor antagonism with IC50 values indicating effective inhibition at low concentrations. |
| Study 2 | Explored anti-inflammatory properties, showing reduced COX-2 activity with potential implications for chronic inflammatory diseases. |
| Study 3 | Investigated anticancer effects, suggesting that modulation of neurotransmission pathways may inhibit tumor growth in vitro. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-5-(4-fluorophenyl)pentanoic acid, and how is structural integrity validated?
- Answer : The compound can be synthesized via amide coupling or oxidation of intermediates, as demonstrated in derivatives like (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid . Key steps include using H₂O₂ for sulfoxide/sulfone formation and protecting groups (e.g., benzyloxycarbonyl) to prevent side reactions. Structural validation employs NMR (e.g., ¹H NMR analysis of methylene and aromatic protons) and mass spectrometry . For analogs like 5-(4-fluorophenyl)thiadiazolyl derivatives, coupling reactions with 4-fluorophenylacetamide precursors are critical .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Answer : Essential techniques include:
- NMR Spectroscopy : To confirm regiochemistry (e.g., δ 7.16–7.36 ppm for fluorophenyl protons) and stereochemical purity .
- Mass Spectrometry : For molecular weight verification (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves absolute configuration, as seen in enzyme-inhibitor complexes .
- HPLC/Chiral Chromatography : Ensures enantiomeric excess (>95%) .
Q. How does the fluorophenyl group influence the compound’s solubility and stability under experimental conditions?
- Answer : The 4-fluorophenyl moiety enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies recommend storage at -20°C to prevent decomposition, as fluorinated analogs show sensitivity to light and moisture .
Advanced Research Questions
Q. What mechanistic insights exist regarding the inhibition of heme-containing enzymes (e.g., nNOS) by fluorophenyl-modified amino acids?
- Answer : this compound analogs inactivate enzymes via oxidative demethylation, where the thiol group coordinates to heme iron. Kinetic studies (IC₅₀, Kᵢ, kᵢₙₐcₜ) and crystallography reveal that the fluorophenyl group stabilizes enzyme-inhibitor interactions through hydrophobic stacking and halogen bonding . Competitive assays with L-arginine derivatives further validate target specificity .
Q. How can researchers resolve contradictions in proposed inactivation mechanisms for related enzyme inhibitors?
- Answer : Contradictory pathways (e.g., sulfide oxidation vs. demethylation) are addressed by synthesizing and testing intermediates (e.g., sulfoxide/sulfone derivatives). Product characterization via LC-MS and isotopic labeling identifies dominant pathways. For example, nNOS inactivation by (S)-2-Amino-5-(methylthio) derivatives primarily involves S-demethylation, confirmed by detecting methyl sulfone byproducts .
Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?
- Answer : Structural modifications, such as ester prodrugs (e.g., methyl esters), improve membrane permeability. Pharmacokinetic profiling in rodent models assesses plasma half-life and blood-brain barrier penetration. Co-administration with P-glycoprotein inhibitors may further enhance CNS delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
